molecular formula C14H9Cl2F3O4 B4562548 2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate

2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate

Cat. No.: B4562548
M. Wt: 369.1 g/mol
InChI Key: BIQBZYVQPQIKIY-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate is a useful research compound. Its molecular formula is C14H9Cl2F3O4 and its molecular weight is 369.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.9829986 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interplay of Structure and Reactivity in Furan Diels-Alder Reactions

A study by Griffith et al. (2006) on difluorinated alkenoates and their reactivity with furans underlines the significance of fluorinated compounds in synthetic chemistry. Their work demonstrates how fluorination affects reactivity and selectivity in Diels-Alder reactions, offering a pathway to synthesize complex fluorinated structures which could be relevant to the development of pharmaceuticals and agrochemicals (Griffith et al., 2006).

Aerobic Oxidation of Furfural

Deng et al. (2014) explored the oxidative esterification of furfural, a reaction relevant to converting biomass into valuable furan-based chemicals. This research highlights the utility of furans and their derivatives in green chemistry and the production of sustainable materials (Deng et al., 2014).

Nucleophilic Cyclization of Difluoroalkenes

The work by Ichikawa et al. (2002) on the nucleophilic cyclization of difluoroalkenes to synthesize fluorinated hetero- and carbocycles sheds light on the strategic incorporation of fluorine into complex molecules, showcasing the importance of fluorinated compounds in medicinal chemistry and material science (Ichikawa et al., 2002).

Synthesis of Fluorinated Nucleosides

Maruyama et al. (1999) described a method for introducing fluorine into nucleosides, illustrating the critical role of fluorinated compounds in the development of antiviral and anticancer drugs. This research underscores the utility of fluorination in enhancing the biological activity and stability of therapeutic agents (Maruyama et al., 1999).

Carboxylation of Furan Derivatives

Research by Dutta et al. (2015) on the production of furoate ester biofuels from biomass-derived furfural showcases the application of furan derivatives in renewable energy and biofuel production. This study emphasizes the role of chemical transformations in addressing energy sustainability (Dutta et al., 2015).

Properties

IUPAC Name

2,2,2-trifluoroethyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3O4/c15-8-1-3-11(10(16)5-8)21-6-9-2-4-12(23-9)13(20)22-7-14(17,18)19/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQBZYVQPQIKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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